1-Cyclohexyl-3-ethylurea
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Overview
Description
1-Cyclohexyl-3-ethylurea is an organic compound with the molecular formula C9H18N2O and a molecular weight of 170.257 g/mol It is a derivative of urea, featuring a cyclohexyl group and an ethyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
1-Cyclohexyl-3-ethylurea can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexylamine with ethyl isocyanate under controlled conditions. The reaction typically proceeds as follows:
[ \text{Cyclohexylamine} + \text{Ethyl isocyanate} \rightarrow \text{this compound} ]
The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
1-Cyclohexyl-3-ethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can convert this compound into amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or cyclohexyl groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides .
Scientific Research Applications
1-Cyclohexyl-3-ethylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex urea derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-ethylurea involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-Cyclohexyl-3-ethylurea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-methylurea: Similar structure but with a methyl group instead of an ethyl group.
1-Cyclohexyl-3-phenylurea: Contains a phenyl group instead of an ethyl group.
1,3-Dicyclohexylurea: Features two cyclohexyl groups attached to the urea moiety.
The uniqueness of this compound lies in its specific combination of cyclohexyl and ethyl groups, which may confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
36102-06-4 |
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Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-cyclohexyl-3-ethylurea |
InChI |
InChI=1S/C9H18N2O/c1-2-10-9(12)11-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,10,11,12) |
InChI Key |
BBUVNFZPAAVCSX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1CCCCC1 |
Origin of Product |
United States |
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